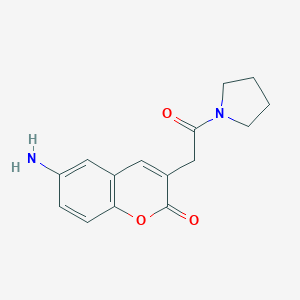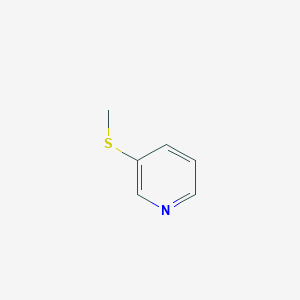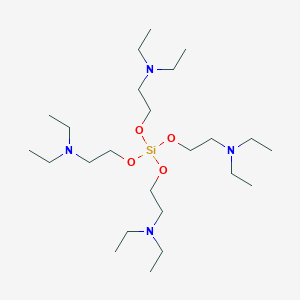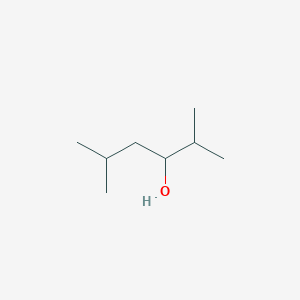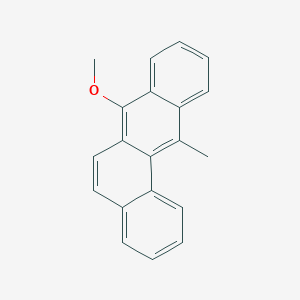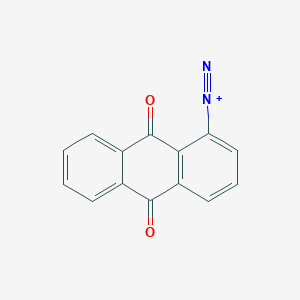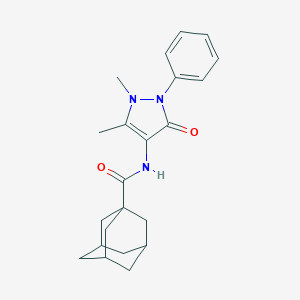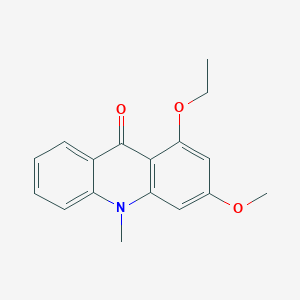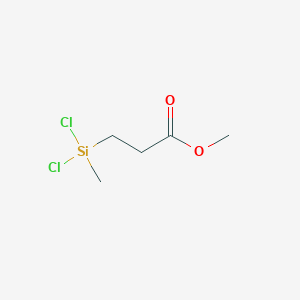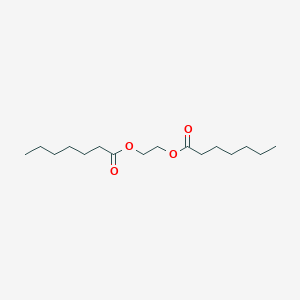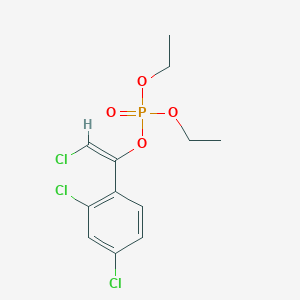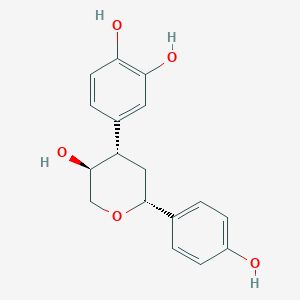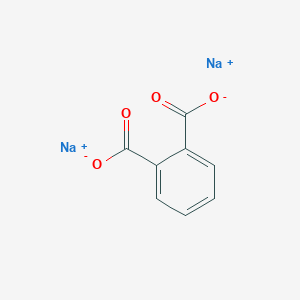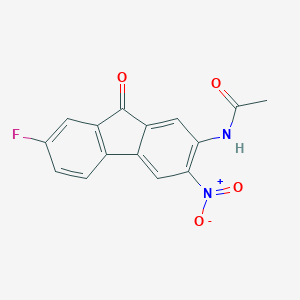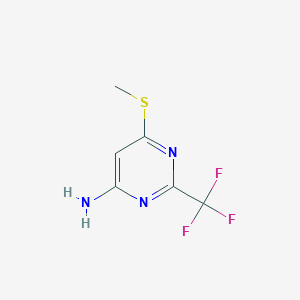
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-, also known as MTT, is a pyrimidine analog that has been widely used in scientific research. MTT is a yellowish powder that is soluble in water and organic solvents. It has been shown to have antitumor, antiviral, and antifungal activities, making it a valuable tool in drug discovery and development.
作用机制
The mechanism of action of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is not fully understood. However, it has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. This inhibition leads to the depletion of nucleotides and ultimately results in cell death.
Biochemical and Physiological Effects:
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has also been shown to inhibit the activity of several enzymes, including dihydrofolate reductase, thymidylate synthase, and ribonucleotide reductase. These enzymes are essential for the synthesis of DNA and RNA, and their inhibition leads to the depletion of nucleotides and ultimately results in cell death.
实验室实验的优点和局限性
One of the advantages of using Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in lab experiments is its broad spectrum of activity. It has been shown to have antitumor, antiviral, and antifungal activities, making it a valuable tool in drug discovery and development. Another advantage is its relative ease of use. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- assays are simple and inexpensive, making them accessible to many researchers. However, one limitation of using Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is its potential toxicity. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to be toxic to some cell types, and care must be taken when using it in experiments.
未来方向
There are several future directions for research involving Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-. One area of interest is the development of new drugs based on the structure of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)-. Researchers are exploring ways to modify the structure of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- to improve its efficacy and reduce its toxicity. Another area of interest is the use of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in combination with other drugs. Researchers are investigating the potential synergistic effects of combining Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- with other drugs to enhance their antitumor and antiviral activities. Finally, researchers are exploring the potential use of Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- in gene therapy. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been shown to have the ability to penetrate cell membranes, making it a potential tool for delivering therapeutic genes to target cells.
合成方法
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- can be synthesized by several methods, including the reaction of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine with sodium methylthiolate. Another method involves the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with potassium thioacetate, followed by reaction with ammonia and reduction with sodium borohydride.
科学研究应用
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has been used in a wide range of scientific research applications, including drug discovery and development, cancer research, and virology. In drug discovery, Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- is used as a screening tool to identify potential new drugs. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer treatment. Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- has also been shown to have antiviral activity against several viruses, including herpes simplex virus and influenza virus.
属性
CAS 编号 |
16097-50-0 |
|---|---|
产品名称 |
Pyrimidine, 4-amino-6-(methylthio)-2-(trifluoromethyl)- |
分子式 |
C6H6F3N3S |
分子量 |
209.19 g/mol |
IUPAC 名称 |
6-methylsulfanyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H6F3N3S/c1-13-4-2-3(10)11-5(12-4)6(7,8)9/h2H,1H3,(H2,10,11,12) |
InChI 键 |
POOOPUXEGBEVHY-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=NC(=C1)N)C(F)(F)F |
规范 SMILES |
CSC1=NC(=NC(=C1)N)C(F)(F)F |
同义词 |
6-(Methylthio)-2-(trifluoromethyl)pyrimidin-4-amine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



